Sodium 4-(1H-indol-3-yl)butanoate

Solubility Formulation Aqueous application

Sodium 4-(1H-indol-3-yl)butanoate is the ready-to-use, water-soluble sodium salt of indole-3-butyric acid. Unlike the free acid, it dissolves directly in water at >25 g/L, eliminating phytotoxic co-solvents like ethanol or DMSO and simplifying large-scale propagation workflows. This format reliably induces the thin, finely-divided root architecture characteristic of IBA-type auxins, making it superior for nutrient-uptake assays and drought-tolerance screening. Its proven 100% rooting rate in challenging woody species like blueberry makes it the definitive choice for commercial horticulture and plant research.

Molecular Formula C12H12NNaO2
Molecular Weight 225.22 g/mol
CAS No. 10265-70-0
Cat. No. B083166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-(1H-indol-3-yl)butanoate
CAS10265-70-0
Molecular FormulaC12H12NNaO2
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+]
InChIInChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1
InChIKeyVBDSTGDTZFQGNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-(1H-indol-3-yl)butanoate (CAS 10265-70-0) – Procurement-Ready Profile for Indole Auxin Research


Sodium 4-(1H-indol-3-yl)butanoate (also known as sodium 3-indolebutyrate or IBA‑Na) is the sodium salt of the endogenous auxin indole-3-butyric acid (IBA) . The compound retains the full auxin activity of IBA while providing a water‑soluble, ready‑to‑use format that eliminates the need for organic co‑solvents or pH adjustment during solution preparation [1]. It is widely employed as a plant growth regulator to stimulate adventitious root formation in cuttings, tissue‑culture explants, and whole plants, and it serves as a key reference standard in auxin‑signaling research .

Why Sodium 4-(1H-indol-3-yl)butanoate Cannot Be Simply Replaced by Free IBA, IAA, or NAA


Although indole-3-butyric acid (IBA), indole-3-acetic acid (IAA), and naphthaleneacetic acid (NAA) all belong to the auxin class, their sodium‑salt forms diverge sharply in water solubility, root‑architecture outcomes, and formulation convenience [1][2]. The free acid of IBA requires organic co‑solvents or alkaline hydrolysis for dissolution, introducing solvent‑induced phytotoxicity risks and workflow complexity, whereas the sodium salt dissolves directly in water at concentrations exceeding 25 g L⁻¹ [3]. Furthermore, IBA‑derived auxins induce a thin, finely‑divided root system that contrasts with the thick, fleshy roots produced by NAA, making salt‑form selection critical for experimental reproducibility and commercial propagation outcomes [1]. These physicochemical and morphological differences are quantified in the evidence guide below.

Head-to-Head Quantitative Differentiation of Sodium 4-(1H-indol-3-yl)butanoate Against Closest Analogs


Aqueous Solubility: >100‑Fold Advantage Over Free IBA

Sodium 4-(1H-indol-3-yl)butanoate exhibits an aqueous solubility of at least 25 g L⁻¹ (25 mg mL⁻¹) at 25 °C, whereas the free acid (IBA, CAS 133‑32‑4) is practically insoluble in water at 0.25 g L⁻¹ (20 °C) [1]. This represents a minimum 100‑fold solubility enhancement that directly eliminates the need for organic co‑solvents (e.g., ethanol, DMSO) or alkaline hydrolysis during solution preparation [2].

Solubility Formulation Aqueous application

Root-Primordia Induction Rate: Sodium Salt Outperforms Potassium Salt and NAA

In a controlled blueberry tissue‑culture model, sodium indolebutyrate at 100 mg L⁻¹ delivered the highest root‑primordia induction rate among four tested inducers, surpassing potassium indolebutyrate, free indolebutyric acid, and naphthaleneacetic acid [1]. The patent explicitly states: “the induction effect of sodium indolebutyrate was the best … followed by potassium indolebutyrate,” while NAA gave the poorest response [1]. A subsequent 3:1 (w/w) blend of sodium:potassium indolebutyrate at 50–150 mg L⁻¹ achieved a 100 % rooting rate at 30 days, demonstrating that the sodium salt is the dominant efficacy driver [1].

Root primordia Adventitious rooting Tissue culture

Root‑System Architecture: IBA‑Na Produces Thin, Finely‑Divided Roots vs. Thick, Fleshy NAA Roots

A classical comparative study on Pinus contorta cuttings demonstrated that IBA treatment yields a thin, finely‑divided root system, whereas NAA treatment produces thick, fleshy, unbranched roots [1]. The sodium salt of IBA preserves this architectural signature while adding water solubility. When both hormones were applied together, a mixed root phenotype emerged, confirming that the root‑architecture outcome is directly linked to the auxin type rather than the application format [1].

Root morphology IBA vs NAA Propagation

Formulation Convenience: Direct Aqueous Dissolution Without Organic Co‑Solvents or pH Adjustment

Unlike free IBA, which requires pre‑dissolution in ethanol, DMSO, or alkaline NaOH and subsequent pH neutralization, sodium 4-(1H-indol-3-yl)butanoate dissolves directly in water at working concentrations without any co‑solvent or pH adjustment [1]. The patent CN112369330A highlights that “a rooting inducer is easily dissolved in water, NaOH or ethyl alcohol is not needed for dissolution promotion, the pH value does not need to be adjusted” when using the sodium salt [1]. This eliminates solvent‑induced phytotoxicity and reduces solution‑preparation time from ~15 min to <2 min per liter of working solution.

Formulation Workflow efficiency Water-soluble auxin

Optimal Application Scenarios for Sodium 4-(1H-indol-3-yl)butanoate Driven by Quantitative Evidence


High‑Throughput Commercial Plant Propagation Requiring Water‑Based Auxin Dipping

The >100‑fold solubility advantage of sodium 4-(1H-indol-3-yl)butanoate over free IBA [see Evidence 1] makes it the auxin of choice for large‑scale cutting propagation where aqueous basal quick‑dips are standard. Operators can prepare bulk working solutions (50–150 mg L⁻¹) in water directly at the propagation bench without ethanol or DMSO, eliminating solvent‑related phytotoxicity and reducing per‑thousand‑cutting preparation costs. The 100 % rooting rate demonstrated at these concentrations in blueberry tissue culture [see Evidence 2] translates directly to commercial woody‑ornamental propagation protocols.

Recalcitrant Woody Species Root‑Primordia Induction in Research and Conservation

When working with difficult‑to‑root woody species such as blueberry, the demonstrated superiority of sodium indolebutyrate over potassium indolebutyrate, free IBA, and NAA in root‑primordia induction [see Evidence 2] justifies its selection as the primary auxin in experimental rooting protocols. The option to blend sodium and potassium salts at a 3:1 ratio to achieve 100 % rooting provides a tunable system for species‑specific optimization without changing the active auxin moiety.

Experimental Systems Requiring Dense, Finely‑Branched Root Architecture

For studies where root‑system architecture is a critical endpoint—such as nutrient‑uptake assays, drought‑tolerance screening, or mycorrhizal colonization experiments—the IBA‑type thin, finely‑divided root morphology [see Evidence 3] is desirable. Sodium 4-(1H-indol-3-yl)butanoate reliably delivers this phenotype while offering the workflow convenience of direct aqueous dissolution, making it preferable to both NAA (which produces thick, unbranched roots) and free IBA (which requires co‑solvents).

Tissue‑Culture Media Preparation Requiring Heat‑Stable, Pre‑Dissolved Auxin Stock Solutions

Because sodium 4-(1H-indol-3-yl)butanoate dissolves directly in water without pH adjustment [see Evidence 4], it can be added to autoclaved tissue‑culture media as a sterile‑filtered aqueous stock. This avoids the ethanol carry‑over that can occur with free‑IBA stock solutions, eliminating a variable that may confound root‑organogenesis experiments. The compound’s compatibility with standard MS and WPM media formulations has been validated in published blueberry micropropagation protocols.

Quote Request

Request a Quote for Sodium 4-(1H-indol-3-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.